molecular formula C15H20BClO4 B2783160 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester CAS No. 2032371-79-0

4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester

Cat. No. B2783160
CAS RN: 2032371-79-0
M. Wt: 310.58
InChI Key: VELRTBIZGRFHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester, also known as CECP, is a boronic acid derivative that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester in lab experiments include its high purity and stability, which make it easy to handle and store. 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester also has a well-defined structure, which makes it easy to characterize using various analytical techniques. The limitations of using 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester include its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester. One area of interest is the development of new drugs based on the boronic acid inhibitor properties of 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester. Another area of interest is the use of 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester.

Synthesis Methods

The synthesis of 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester involves the reaction of 4-chloro-2-fluorophenylboronic acid with ethyl chloroformate in the presence of a base, followed by pinacol rearrangement. This method has been optimized to produce high yields of 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester with minimal impurities.

Scientific Research Applications

4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester has been widely used as a building block for the synthesis of various organic compounds. It has been used in the development of new drugs, such as anti-cancer agents, and as a ligand for catalytic reactions. 4-Chloro-2-ethoxycarbonylphenylboronic acid pinacol ester has also been used in the synthesis of materials with unique properties, such as conducting polymers and metal-organic frameworks.

properties

IUPAC Name

ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO4/c1-6-19-13(18)11-9-10(17)7-8-12(11)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELRTBIZGRFHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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